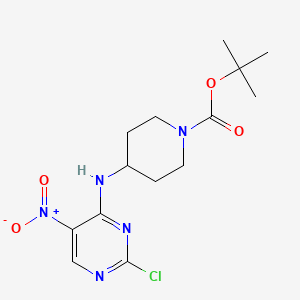
tert-Butyl 4-(2-chloro-5-nitropyrimidin-4-ylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and various functional groups such as tert-butyl, chloro, and nitro groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the selective displacement of chloride at the C4 position of a pyrimidine derivative by tert-butyl N-(3-aminophenyl) carbamate. This reaction yields a regioselective synthon, which is then reacted with another substrate at the C2 position using 4-(2-methoxyethoxy)aniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Reducing Agents: For reduction reactions, agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a tool compound to study various biochemical pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for industrial purposes.
Mécanisme D'action
The mechanism of action of TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives with pyrimidine moieties, such as:
- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
Uniqueness
TERT-BUTYL 4-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO]PIPERIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the nitro group, in particular, distinguishes it from many other similar compounds and contributes to its unique reactivity and applications.
Propriétés
Numéro CAS |
1124330-16-0 |
|---|---|
Formule moléculaire |
C14H20ClN5O4 |
Poids moléculaire |
357.79 g/mol |
Nom IUPAC |
tert-butyl 4-[(2-chloro-5-nitropyrimidin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN5O4/c1-14(2,3)24-13(21)19-6-4-9(5-7-19)17-11-10(20(22)23)8-16-12(15)18-11/h8-9H,4-7H2,1-3H3,(H,16,17,18) |
Clé InChI |
FKOSOCDXQYAPMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)

![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
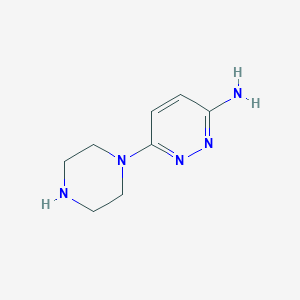
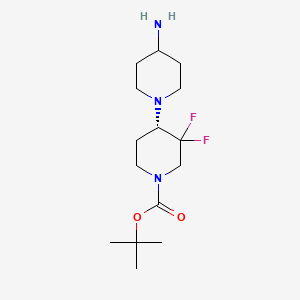
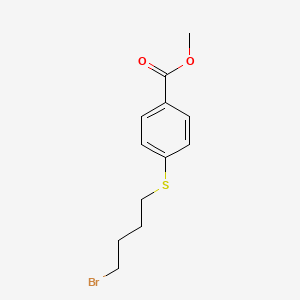
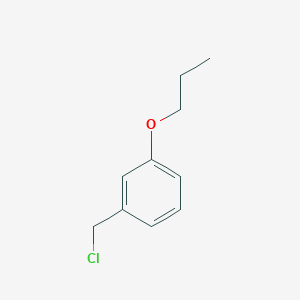
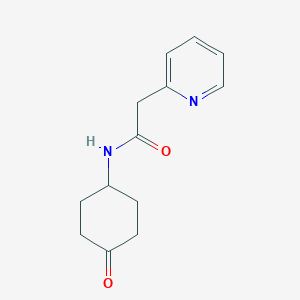
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
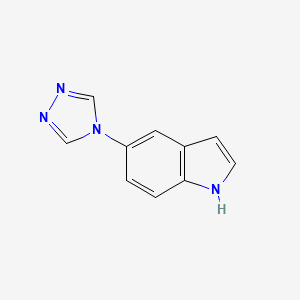
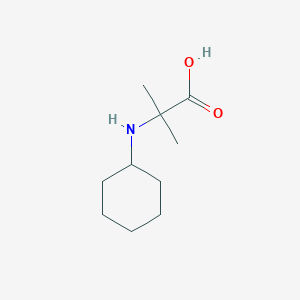
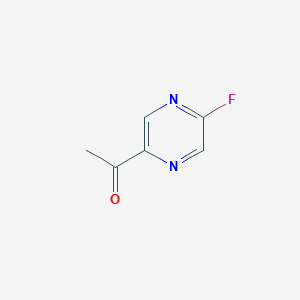
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
